molecular formula C11H11N3O2S B12223384 (4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid

(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid

Cat. No.: B12223384
M. Wt: 249.29 g/mol
InChI Key: LMYXGRLHGLZUOR-UHFFFAOYSA-N
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Description

(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 3-amino-1,2,4-triazole with appropriate sulfur-containing reagents to form the triazole ring . This is followed by the reaction with phenyl-acetic acid derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of microwave-assisted synthesis and solid-phase reactions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted phenyl-acetic acid derivatives .

Scientific Research Applications

(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby exerting its antimicrobial, anti-inflammatory, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid is unique due to its specific combination of a triazole ring and a phenyl-acetic acid moiety.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-2-phenylacetic acid

InChI

InChI=1S/C11H11N3O2S/c1-14-7-12-13-11(14)17-9(10(15)16)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16)

InChI Key

LMYXGRLHGLZUOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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